

Physical and chemical properties of Neoorthosiphol A

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Compound of Interest

Compound Name: Neoorthosiphol A

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Neoorthosiphol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoorthosiphol A, a migrated pimarane-type diterpene, has garnered interest within the scientific community for its notable biological activities, including its antiproliferative effects on cancer cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of **Neoorthosiphol A**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Neoorthosiphol A is a complex diterpenoid isolated from *Orthosiphon aristatus*. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₄₄ O ₁₂	[1]
Molecular Weight	692.77 g/mol	[2]
Physical Description	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
CAS Number	243448-72-8	

Note: Specific quantitative data for melting point, boiling point, and density have not been reported in the reviewed literature.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Neoorthosiphol A** was achieved through extensive NMR studies. The ¹H and ¹³C NMR spectral data, recorded in CDCl₃ at 500 MHz and 125 MHz respectively, are detailed below.[1]

Table 1: ¹H NMR (500 MHz, CDCl₃) Spectral Data of **Neoorthosiphol A**[1]

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
19-H ₃	1.02	s	
18-H ₃	1.08	s	
20-H ₃	1.39	s	
17-H ₃	1.66	s	
6-H α	1.87	br d	13.5
2-COCH ₃	2.02	s	13.5, 13.5
6-H β	2.09	dd	
7-COCH ₃	2.18	s	13.5
5-H	2.61	d	
12-H	2.94	dd	3.5, 9.8
9-H	2.98	d	11.0
3-H	3.52	d	3.1
16-H α	4.45	d	9.8
16-H β	4.81	d	16.8
15-H	5.07	ddd	9.8, 9.8, 16.8
2-H	5.32	dd	3.1, 3.1
7-H	5.40	br s	3.5
1-H	5.82	d	

Table 2: ¹³C NMR (125 MHz, CDCl₃) Spectral Data of **Neoorthosiphol A**[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
8-C	76.6
13-C	76.9

(Note: A complete list of ^{13}C NMR chemical shifts was not available in the cited literature.)

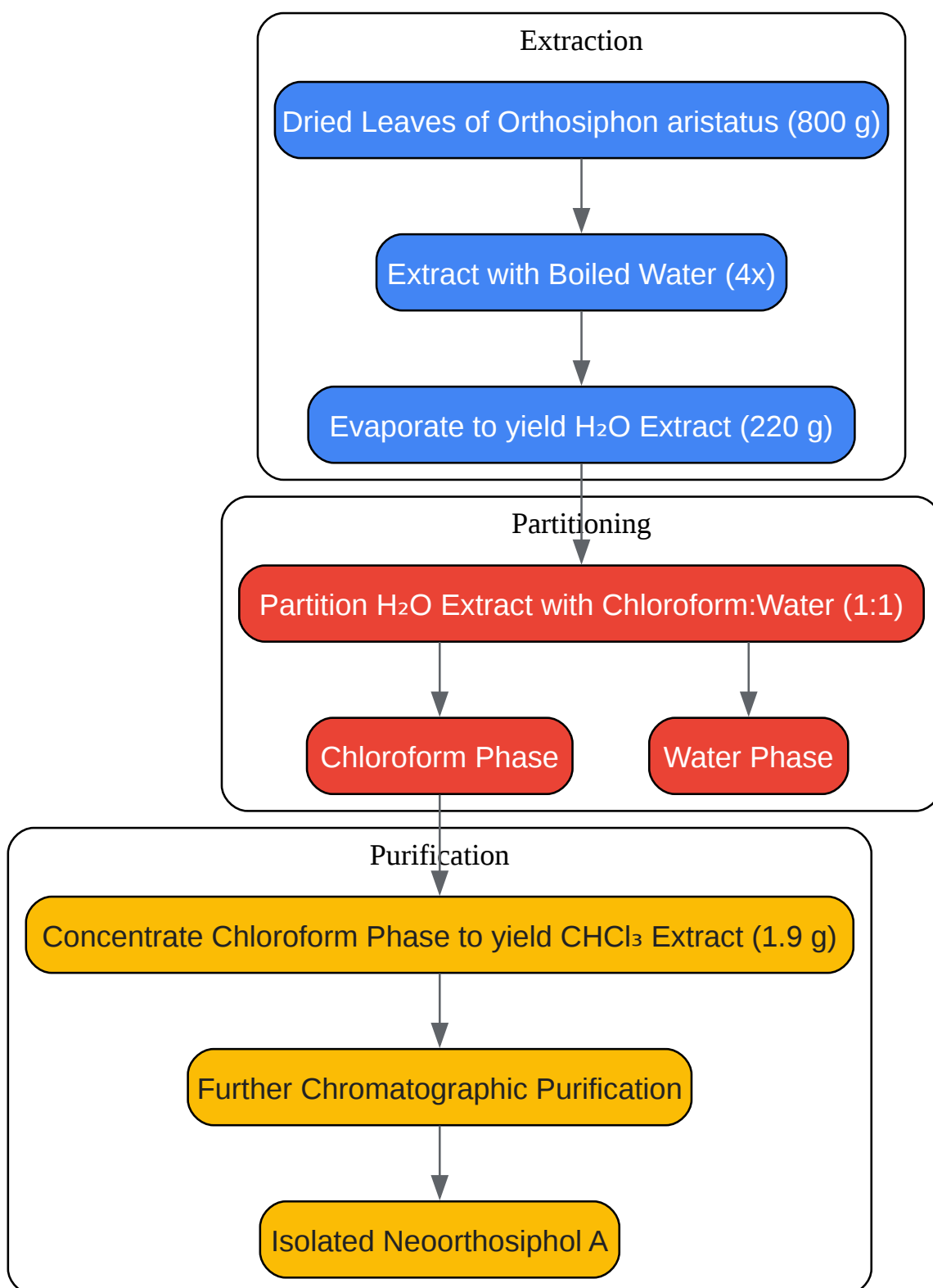
Mass Spectrometry (MS)

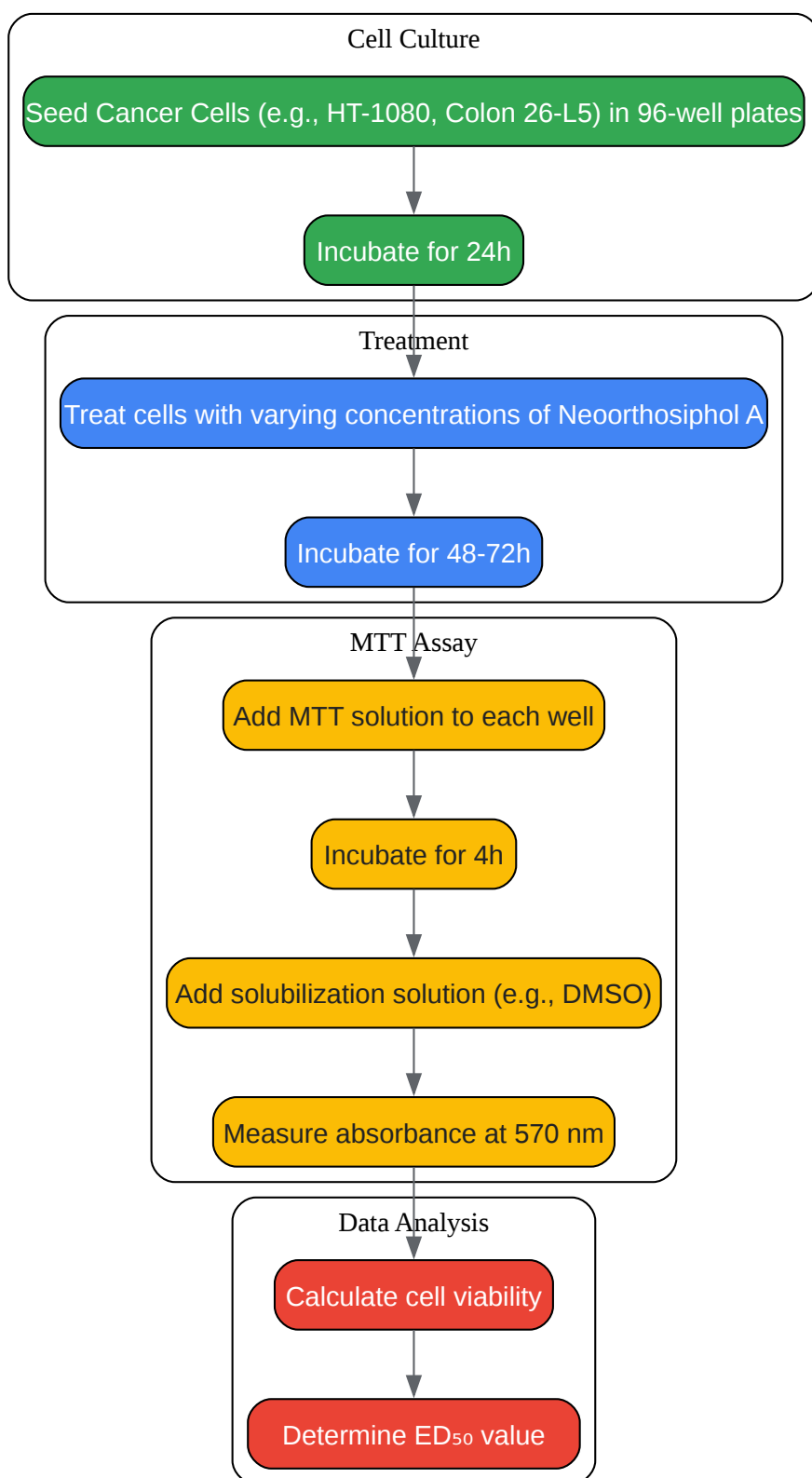
Fast Atom Bombardment Mass Spectrometry (FAB-MS) of **Neoorthosiphol A** showed a quasi-molecular ion peak at m/z 693 $[\text{M}+\text{H}]^+$, consistent with a molecular formula of $\text{C}_{38}\text{H}_{45}\text{O}_{12}$.^[1] A detailed fragmentation analysis has not been extensively reported.

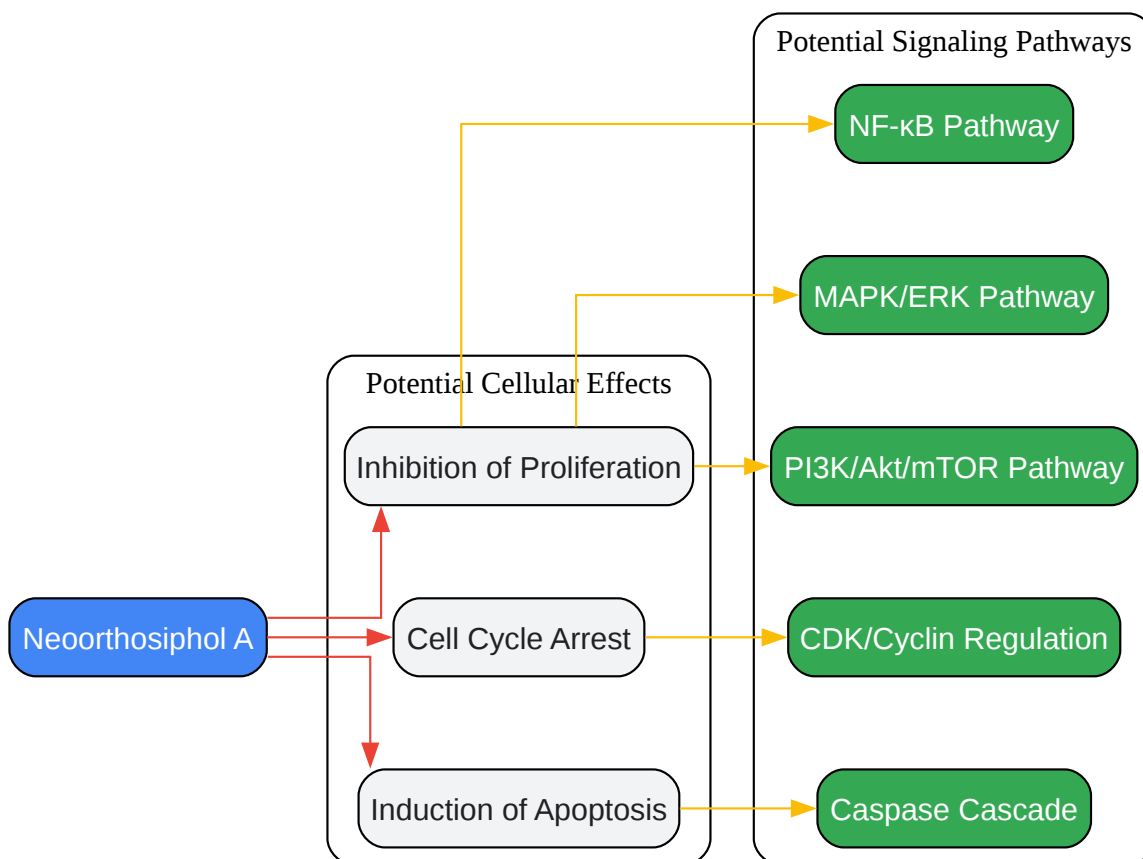
Experimental Protocols

Isolation and Purification of Neoorthosiphol A

The following protocol is based on the methodology described for the isolation of **Neoorthosiphol A** from the leaves of *Orthosiphon aristatus*.^[1]







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References

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- 2. t27.ir [t27.ir]

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